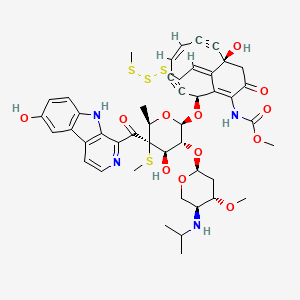

Shishijimicin A

Description

Properties

Molecular Formula |

C46H52N4O12S4 |

|---|---|

Molecular Weight |

981.2 g/mol |

IUPAC Name |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |

InChI Key |

FVNYJZKDBPDHIP-NATOZQEOSA-N |

Isomeric SMILES |

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Shishijimicin A: A Technical Guide to its Discovery and Isolation from Didemnum proliferum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Shishijimicin A, a potent enediyne antitumor antibiotic sourced from the marine ascidian Didemnum proliferum. This document details the experimental protocols for its extraction and purification, presents its significant cytotoxic activity, and illustrates its mechanism of action.

Discovery

Shishijimicin A was first reported in 2003 by Oku, Matsunaga, and Fusetani, who isolated it along with its congeners, Shishijimicins B and C, from the marine tunicate Didemnum proliferum.[1] This discovery highlighted a novel member of the enediyne class of natural products, known for their exceptionally potent cytotoxic properties.[1][2] The structure of Shishijimicin A is characterized by a unique β-carboline-bearing disaccharide moiety attached to a calicheamicinone-like enediyne core.[1]

Isolation from Didemnum proliferum

The isolation of Shishijimicin A from its natural source is a multi-step process involving solvent extraction and a series of chromatographic separations. The following protocol is based on the initial discovery and subsequent studies.

Experimental Protocol: Isolation of Shishijimicin A

1. Collection and Extraction:

-

Specimens of Didemnum proliferum are collected from their marine habitat.

-

The collected organisms are frozen and then extracted with a solvent system, typically a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2).

-

The resulting crude extract is then partitioned between different immiscible solvents, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The cytotoxic activity is typically concentrated in the organic layer.

2. Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: The active organic extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane, EtOAc, and MeOH) to yield several fractions.

-

ODS HPLC: Fractions exhibiting the highest cytotoxic activity are further purified using reverse-phase high-performance liquid chromatography (HPLC) on an octadecyl-silanized (ODS) column. A typical mobile phase would be a gradient of acetonitrile (B52724) (MeCN) in water.

-

Final Purification: Multiple rounds of ODS HPLC are often necessary to isolate the pure Shishijimicin A.

The overall workflow for the isolation and purification of Shishijimicin A is depicted in the following diagram.

Structural Elucidation

The chemical structure of Shishijimicin A was determined through extensive spectroscopic analysis. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C46H52N4O12S4. The detailed connectivity and stereochemistry were elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including techniques such as COSY, HMQC, and HMBC.

Biological Activity

Shishijimicin A exhibits extraordinary cytotoxic potency against various cancer cell lines. The initial study reported its activity against HeLa cells, demonstrating its potential as an anticancer agent.[1]

Table 1: Cytotoxicity of Shishijimicins

| Compound | Cell Line | IC50 (pM) |

| Shishijimicin A | HeLa | 1.8 |

| Shishijimicin B | HeLa | 6.9 |

| Shishijimicin C | HeLa | 6.3 |

Data sourced from Oku et al., 2003.[1][3]

Mechanism of Action

Similar to other enediyne antibiotics, the potent cytotoxicity of Shishijimicin A is attributed to its ability to induce DNA damage. The enediyne core of the molecule undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death. The β-carboline moiety of Shishijimicin A is thought to act as a DNA intercalator, guiding the enediyne "warhead" to its target.[2]

The proposed mechanism of DNA cleavage by Shishijimicin A is illustrated below.

Conclusion

Shishijimicin A, isolated from the marine ascidian Didemnum proliferum, represents a highly potent member of the enediyne class of antitumor antibiotics. Its discovery and the elucidation of its structure and mechanism of action have opened avenues for further research into its potential as a therapeutic agent. The scarcity of this natural product has spurred efforts in its total synthesis, which will be crucial for detailed biological investigations and the development of analog-based drug discovery programs.[4][5] The exceptional cytotoxicity of Shishijimicin A underscores the importance of marine natural products as a source of novel drug leads.

References

- 1. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shishijimicin A - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]

- 5. Total Synthesis of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Cleavage Mechanism of Shishijimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin A, a potent enediyne antibiotic, exhibits extraordinary cytotoxicity against cancer cell lines. Its mechanism of action is centered on its ability to induce sequence-specific cleavage of double-stranded DNA. This technical guide provides a comprehensive overview of the molecular interactions and reactions that govern the DNA-damaging effects of Shishijimicin A. It details the binding of the molecule to the DNA minor groove, the critical role of its β-carboline moiety, and the subsequent activation cascade leading to DNA strand scission. This document also provides detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and drug development efforts.

Introduction

Shishijimicin A is a member of the enediyne family of natural products, a class of compounds renowned for their potent antitumor activity.[1] The enediyne core, a nine- or ten-membered ring containing a Z-double bond and two acetylenic groups, is the pharmacophore responsible for their remarkable biological activity. The mechanism of action of enediynes involves a fascinating chemical transformation known as the Bergman cyclization, which generates a highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks.[2][3][4] Shishijimicin A's potent cytotoxicity, with IC50 values in the picomolar range against cell lines like HeLa, underscores its potential as a powerful anticancer agent.[1] Understanding the precise mechanism of its interaction with DNA is crucial for its development as a therapeutic, potentially as a payload in antibody-drug conjugates (ADCs).

Mechanism of Action: DNA Binding and Cleavage

The DNA cleavage process initiated by Shishijimicin A can be dissected into two critical phases: the initial binding to the DNA duplex and the subsequent chemical reactions that lead to strand scission.

DNA Binding: Minor Groove Recognition and Intercalation

Shishijimicin A initiates its interaction with DNA by binding to the minor groove of the double helix.[2][3] This binding is a crucial first step that positions the reactive enediyne core in close proximity to the DNA backbone. The specificity of this interaction is thought to be influenced by the unique shape and electrostatic potential of the minor groove in certain DNA sequences.

A key structural feature of Shishijimicin A is its β-carboline moiety.[2][3] This planar aromatic system plays a vital role in stabilizing the drug-DNA complex through intercalation, where it inserts itself between the DNA base pairs.[2][3] This intercalative binding further anchors the molecule to the DNA, enhancing the efficiency of the subsequent cleavage reaction.

Activation and DNA Cleavage: The Bergman Cyclization Cascade

Once bound to DNA, the enediyne core of Shishijimicin A must be activated to unleash its DNA-cleaving potential. This activation is triggered by the presence of thiols, such as glutathione, which are abundant in the intracellular environment.[2][3] The thiol attacks the trisulfide group of Shishijimicin A, initiating a cascade of reactions that ultimately lead to the Bergman cyclization.[2][3]

The Bergman cyclization is a pericyclic reaction that converts the enediyne core into a highly reactive 1,4-benzenoid diradical.[2][3] This diradical is a potent hydrogen-abstracting species. Positioned in the minor groove, it readily abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which then undergo further reactions, ultimately resulting in single-strand and double-strand breaks in the DNA. The generation of double-strand breaks is considered to be the primary reason for the high cytotoxicity of enediyne antibiotics.[3]

Quantitative Data

Table 1: Cytotoxicity of Shishijimicin A against HeLa Cancer Cells

| Cell Line | IC50 (pM) | Reference |

| HeLa | 1.8 - 6.9 | [1] |

Table 2: Quantitative Analysis of DNA Cleavage

Quantitative analysis of DNA cleavage can be performed by densitometric analysis of agarose (B213101) gel bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) plasmid DNA. The percentage of each form is calculated as a function of Shishijimicin A concentration.

| Shishijimicin A Conc. (nM) | % Supercoiled (Form I) | % Nicked (Form II) | % Linear (Form III) |

| 0 | 100 | 0 | 0 |

| Data to be determined experimentally | |||

| Data to be determined experimentally | |||

| Data to be determined experimentally |

Experimental Protocols

Supercoiled DNA Cleavage Assay

This assay is used to visualize and quantify the cleavage of plasmid DNA by Shishijimicin A.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer.

-

Shishijimicin A stock solution in DMSO.

-

10x Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl).

-

Thiol activator: Glutathione (GSH) stock solution (e.g., 10 mM in water).

-

6x DNA Loading Dye.

-

Agarose.

-

1x TAE or TBE buffer.

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe).

-

Nuclease-free water.

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

-

In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL):

-

2 µL of 10x Reaction Buffer.

-

1 µL of supercoiled plasmid DNA (0.5 µg).

-

Varying concentrations of Shishijimicin A (diluted from stock).

-

Nuclease-free water to bring the volume to 18 µL.

-

-

Initiate the reaction by adding 2 µL of the thiol activator (e.g., 10 mM GSH to a final concentration of 1 mM).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

-

Load the entire sample into a well of the prepared agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software.

UV-Visible Spectroscopic DNA Binding Assay

This assay is used to determine the binding affinity of Shishijimicin A to DNA.

Materials:

-

Calf Thymus DNA (ctDNA) stock solution of known concentration in buffer (e.g., Tris-HCl, pH 7.4).

-

Shishijimicin A stock solution in a suitable solvent (e.g., DMSO).

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

-

Quartz cuvettes (1 cm path length).

-

UV-Visible Spectrophotometer.

Procedure:

-

Prepare a solution of Shishijimicin A of a fixed concentration in the binding buffer.

-

Record the UV-Vis spectrum of the Shishijimicin A solution (typically from 200-500 nm).

-

Perform a titration by making sequential additions of the ctDNA stock solution to the Shishijimicin A solution in the cuvette.

-

After each addition of ctDNA, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the UV-Vis spectrum after each addition.

-

Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of Shishijimicin A.

-

Correct the absorbance values for the dilution effect.

-

Plot the change in absorbance (ΔA) versus the concentration of DNA.

-

The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.

Conclusion

Shishijimicin A represents a highly potent DNA-damaging agent with a well-defined mechanism of action. Its ability to bind to the minor groove of DNA and, upon activation, generate a diradical species that induces double-strand breaks, forms the basis of its profound cytotoxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of its interaction with DNA and to explore its potential in the development of novel anticancer therapies. Further studies to elucidate its sequence specificity and to expand the cytotoxicity profile across a broader range of cancer cell lines will be invaluable for its future clinical translation.

References

Shishijimicin A: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1][2] As a member of the 10-membered ring enediyne family, which also includes notable agents like calicheamicin (B1180863) and esperamicin, Shishijimicin A exhibits extraordinary cytotoxicity against a variety of cancer cell lines.[1] Its mechanism of action is centered on its ability to induce double-stranded DNA breaks, which subsequently triggers the cellular DNA damage response and apoptotic pathways. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of Shishijimicin A, including its mechanism of action, available cytotoxicity data, detailed experimental protocols for its evaluation, and a visual representation of the signaling cascades it initiates.

Biological Activity and Mechanism of Action

The potent biological activity of Shishijimicin A stems from its unique chemical structure, featuring an enediyne core. This core is capable of undergoing a thiol-activated Bergman cycloaromatization to form a highly reactive 1,4-benzenoid diradical.[3] This diradical is responsible for the DNA-cleaving properties of the molecule.

The mechanism unfolds as follows:

-

DNA Binding: Shishijimicin A binds to the minor groove of double-stranded DNA (dsDNA).[3] Its β-carboline moiety is thought to play a role in this binding through intercalation.[3]

-

Activation: The trisulfide group in Shishijimicin A is reductively cleaved by intracellular reducing agents like glutathione, which activates the enediyne core.

-

DNA Cleavage: The activated enediyne undergoes Bergman cycloaromatization, generating a diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA. This leads to the formation of double-stranded breaks in the DNA.[3]

-

Cellular Response: The induced DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

This high efficiency of DNA cleavage, with low sequence selectivity, is believed to be the basis for Shishijimicin A's exceptional cytotoxicity.[3]

Cytotoxicity Data

| Cell Line | Cancer Type | IC50 Value (pM) | Reference |

| HeLa | Cervical Cancer | 1.8 - 6.9 | [1] |

| Various Cancer Cell Lines | - | Picomolar potencies |

Note: The scarcity of comprehensive public data highlights the specialized nature of this compound, which is primarily explored in the context of antibody-drug conjugates (ADCs) due to its high potency.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity and biological activity of Shishijimicin A.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[4][5]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of Shishijimicin A and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Protocol:

-

Cell Treatment: Treat cells with Shishijimicin A for a desired time period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[6][9]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[6][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[3][10][11]

Protocol:

-

Cell Treatment: Treat cells with Shishijimicin A for the desired duration.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.[12]

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Shishijimicin A's induction of DNA damage activates a complex network of signaling pathways. Below are graphical representations of these key pathways.

Shishijimicin A Mechanism of Action Workflow

Caption: Workflow of Shishijimicin A's mechanism of action.

DNA Damage Response and Apoptosis Induction Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]

- 3. DNA Binding and Cleavage Modes of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative study of apoptosis in normal rat gastroduodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Total Synthesis of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capsaicin-induced apoptosis is regulated by endoplasmic reticulum stress- and calpain-mediated mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Enediyne Antibiotics

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways of enediyne antibiotics, a class of exceptionally potent natural products with significant antitumor activity. We will delve into the intricate enzymatic machinery responsible for constructing the defining enediyne "warhead," the biosynthesis of diverse peripheral moieties, and the final assembly of these complex molecules. A special focus is placed on the proposed biosynthetic logic for Shishijimicin A, a marine-derived enediyne featuring a unique β-carboline moiety. This document integrates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for professionals in the field.

The Convergent Biosynthetic Strategy of Enediyne Antibiotics

The biosynthesis of enediyne antibiotics is a fascinating example of molecular convergence, where complex building blocks are synthesized through independent pathways before their final assembly.[1] The molecular architecture of an enediyne chromophore can generally be dissected into two principal components: the highly conserved enediyne core and a variety of peripheral moieties, which often include unusual sugars and aromatic groups.[1][2] These peripheral units play crucial roles in stabilizing the reactive core, guiding the molecule to its DNA target, and modulating its overall biological activity.

The general strategy involves:

-

Formation of the Enediyne Core: An iterative Type I polyketide synthase (PKS) generates a linear polyene intermediate, which undergoes a series of complex enzymatic transformations including oxidation, cyclization, and the introduction of triple bonds to form the characteristic 9- or 10-membered ring.

-

Synthesis of Peripheral Moieties: Dedicated sub-pathways produce the various sugar and aromatic side chains. These pathways often begin from primary metabolites like glucose-1-phosphate, chorismate, or amino acids.[2]

-

Assembly and Tailoring: Glycosyltransferases and other tailoring enzymes attach the peripheral moieties to the enediyne core, followed by final modifications to yield the mature antibiotic.[1]

This modular strategy is reflected in the organization of their biosynthetic gene clusters (BGCs), which typically contain a conserved "minimal enediyne PKS gene cassette" alongside a variable collection of genes for tailoring enzymes and the synthesis of peripheral groups.

Biosynthesis of the Enediyne Core: A Universal Pathway

The hallmark of all enediyne antibiotics is the carbocyclic core containing a 1,5-diyne-3-ene motif. Its biosynthesis is initiated by a highly unusual, iterative Type I Polyketide Synthase known as PKSE.[1]

The Role of the Enediyne Polyketide Synthase (PKSE)

The PKSE is a multifunctional enzyme responsible for constructing the carbon backbone of the enediyne core from simple acetate (B1210297) units (via malonyl-CoA).[3] Unlike modular PKSs, the enediyne PKSE uses its catalytic domains iteratively. Key features of the PKSE include:

-

Domain Architecture: It contains a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and a C-terminal phosphopantetheinyl transferase (PPTase) domain.[3]

-

Self-Phosphopantetheinylation: The integrated PPTase domain is a unique feature, allowing the PKSE to activate its own ACP domain by attaching a 4'-phosphopantetheine (B1211885) arm from Coenzyme A. This self-sufficiency is a departure from most PKS systems that rely on a separate, discrete PPTase.[3]

The Linear Polyene Intermediate

Through iterative cycles of decarboxylative condensation, ketoreduction, and dehydration, the PKSE synthesizes a fully reduced polyene chain. Co-expression of the PKSE (e.g., SgcE from the C-1027 cluster) with its cognate thioesterase (TE) in a heterologous host like E. coli leads to the release and isolation of the first discrete intermediate, 1,3,5,7,9,11,13-pentadecaheptaene .[3][4] This C15 linear polyene is considered a universal precursor for both 9- and 10-membered enediyne cores.[3]

Post-PKS Modifications: The Path to Cyclization

The transformation of the linear heptaene into the cyclic enediyne warhead is the most enigmatic part of the biosynthesis and involves a cascade of oxidative reactions catalyzed by a suite of conserved enzymes encoded within the minimal PKS cassette. Recent studies have shed light on this process, identifying a diiodinated trienetetrayne as a key, universal biosynthetic intermediate for all known enediyne families.[5] This discovery suggests that cryptic iodination is a fundamental step in the pathway. The subsequent steps, catalyzed by enzymes of largely unknown function, are believed to orchestrate the remarkable cyclization and formation of the enediyne moiety.

Biosynthesis of Peripheral Moieties: The Case of C-1027

The well-studied biosynthesis of C-1027 provides excellent models for the construction of the peripheral moieties that adorn the enediyne core.[1][6]

The Benzoxazolinate (B34429) Moiety from Chorismate

The benzoxazolinate moiety of C-1027, which is critical for DNA binding, originates from the primary metabolite chorismate.[2] This transformation represents a new branch of the shikimate pathway and is catalyzed by the sequential action of two enzymes from the C-1027 (sgc) gene cluster:

-

SgcD: A 2-amino-2-deoxyisochorismate (ADIC) synthase that converts chorismate to ADIC.

-

SgcG: An iron-sulfur, FMN-dependent dehydrogenase that oxidizes ADIC to 3-enolpyruvoylanthranilate (OPA).[2] Further enzymatic steps are required to convert OPA into the final benzoxazolinate structure.

The β-Amino Acid Moiety from L-Tyrosine

C-1027 also contains an unusual (S)-β-tyrosine derivative. Its biosynthesis begins with L-tyrosine, which is converted to (S)-β-tyrosine by an unprecedented aminomutase, SgcC4 .[1] This enzyme utilizes a 4-methylideneimidazole-5-one (MIO) cofactor at its active site.[7][8] The (S)-β-tyrosine intermediate is then further processed by other enzymes in the cluster, including hydroxylases and a halogenase, to generate the final chlorinated and dihydroxylated moiety.[1]

Proposed Biosynthetic Pathway for Shishijimicin A

Shishijimicin A is a highly potent 10-membered enediyne isolated from the ascidian Didemnum proliferum.[9] Its structure features a calicheamicinone (B156449) aglycone, a methyl trisulfide trigger group, and a unique disaccharide containing a β-carboline.[10][11] While its biosynthetic gene cluster has not been reported, a plausible pathway can be proposed based on its structural components and knowledge from related enediyne pathways.

-

Enediyne Core Formation: The calicheamicinone core is likely synthesized via the conserved PKSE pathway, starting from the C15 polyene intermediate, similar to other 10-membered enediynes like calicheamicin.

-

Trisulfide Trigger Formation: The allylic methyl trisulfide, a key feature for triggering the Bergman cyclization, is assembled by dedicated sulfur-inserting enzymes, which are found in other 10-membered enediyne gene clusters.

-

β-Carboline Disaccharide Biosynthesis: This unique moiety is the most distinctive feature of Shishijimicin A. Its biosynthesis likely proceeds as follows:

-

β-Carboline Formation: The β-carboline scaffold is typically formed via a Pictet-Spengler reaction between a tryptophan derivative (e.g., tryptamine) and an aldehyde.[12] In this case, the aldehyde is likely derived from one of the sugar units. An enzyme homologous to known Pictet-Spenglerases, such as McbB, would catalyze this key cyclization.[13]

-

Disaccharide Assembly: The two sugar units are likely synthesized from a primary metabolite like glucose-1-phosphate, undergoing modifications (e.g., deoxygenation, amination) by dedicated enzymes before being linked together by a glycosyltransferase.

-

Conjugation: The fully formed β-carboline and the disaccharide are likely joined together, although the precise order of events (Pictet-Spengler reaction before or after glycosidic bond formation) is unknown.

-

-

Final Assembly: A series of glycosyltransferases attach the fully formed β-carboline disaccharide and the other sugar moieties to the calicheamicinone core to complete the biosynthesis of Shishijimicin A.

Quantitative Data

Quantitative analysis of enediyne biosynthesis provides crucial insights into enzyme efficiency and production capabilities.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in the C-1027 Pathway

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| SgcC4 (Aminomutase) | L-Tyrosine | 130 ± 20 | 0.47 ± 0.03 | 3600 | [7][8] |

| SgcD (ADIC Synthase) | Chorismate | 21 ± 3 | 1.8 ± 0.1 | 86000 | [2] |

| SgcG (ADIC Dehydrogenase) | ADIC | 15 ± 2 | 1.1 ± 0.1 | 73000 |[2] |

Table 2: Production Titers of C-1027 in Various Producer Strains

| Strain | Description | C-1027 Titer (mg/L) | Reference |

|---|---|---|---|

| S. globisporus C-1027 | Original Producer | ~0.5 | [14] |

| S. globisporus ΔsgcR1 | Regulator Knockout Mutant | ~5.5 | [14] |

| Streptomyces sp. CB02366 | Alternative Producer | ~6.0 |[15] |

Experimental Protocols

Elucidating enediyne biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes the generation of a targeted gene deletion mutant in a Streptomyces strain to investigate gene function.

-

Construct the Disruption Cassette:

-

Design primers to amplify an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by Flp recognition target (FRT) sites.

-

To the 5' ends of these primers, add 39-nucleotide homology extensions corresponding to the regions immediately upstream and downstream of the target gene to be deleted.

-

Perform PCR using a template plasmid containing the FRT-flanked resistance gene.

-

-

Prepare the Targeting Substrate:

-

Isolate a cosmid or fosmid containing the target gene and its flanking regions from a genomic library of the producer strain.

-

Introduce the cosmid into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

-

Electroporate the linear PCR product (disruption cassette) from Step 1 into the competent E. coli strain. The λ-Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

-

-

Intergeneric Conjugation:

-

Isolate the recombinant cosmid from E. coli and transfer it to a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

-

Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

-

-

Selection and Verification:

-

Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).

-

Isolate resistant Streptomyces exconjugants. These are single-crossover integrants.

-

Culture the single-crossover mutants on non-selective media to encourage a second crossover event, leading to the excision of the vector backbone.

-

Screen for colonies that are resistant to the disruption cassette antibiotic but sensitive to the cosmid vector's antibiotic marker.

-

Confirm the gene deletion in the double-crossover mutants by PCR analysis and Southern blotting.[16][17]

-

Protocol 2: Heterologous Expression and Analysis of an Enediyne PKS

This protocol allows for the production and characterization of early-stage intermediates of the enediyne pathway.

-

Vector Construction:

-

Amplify the PKSE gene (e.g., sgcE) and the thioesterase (TE) gene (e.g., sgcE10) from the genomic DNA of the producer strain.

-

Clone the PKSE and TE genes into compatible E. coli expression vectors (e.g., pET and pCDF series, respectively), each under the control of an inducible promoter (e.g., T7).

-

-

Protein Expression:

-

Co-transform the two expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 12-18 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the metabolites from the cell pellet using an organic solvent (e.g., ethyl acetate or acetone).

-

Evaporate the solvent under reduced pressure.

-

-

LC-MS Analysis:

-

Re-dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Use a C18 reverse-phase column with a water/acetonitrile gradient (often with 0.1% formic acid).

-

Monitor for the expected mass of the polyene intermediate (e.g., 1,3,5,7,9,11,13-pentadecaheptaene, [M+H]⁺ = 203.1481).

-

Compare the retention time, UV-Vis spectrum (which should show a characteristic polyene absorbance profile), and high-resolution mass with an authentic standard if available.[3][5]

-

Mandatory Visualizations

The following diagrams illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

Figure 1: Convergent biosynthetic pathway of the 9-membered enediyne C-1027.

Figure 2: Proposed biosynthetic pathway for the 10-membered enediyne Shishijimicin A.

Figure 3: Experimental workflow for targeted gene knockout in Streptomyces.

References

- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the enediyne antitumor antibiotic C-1027 involves a new branching point in chorismate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic analysis of the 4-methylideneimidazole-5-one-containing tyrosine aminomutase in enediyne antitumor antibiotic C-1027 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amsbio.com [amsbio.com]

- 10. Total Synthesis of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of the carboline disaccharide domain of shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improvement of the Enediyne Antitumor antibiotic C-1027 Production by Manipulating its Biosynthetic Pathway Regulation in Streptomyces globisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Shishijimicin A

For Researchers, Scientists, and Drug Development Professionals

Shishijimicin A, a potent enediyne antitumor antibiotic, has garnered significant attention in the scientific community for its remarkable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and characterization of Shishijimicin A, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols and a visualization of its DNA cleavage mechanism are also presented to aid researchers in their understanding and application of this complex natural product.

Spectroscopic Data

The structural confirmation of Shishijimicin A relies on a combination of one- and two-dimensional NMR experiments and precise mass determination by HRMS. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Shishijimicin A are crucial for assigning the complex polycyclic structure and its carbohydrate moieties. While the complete raw data is often found in supplementary materials of seminal publications, the key chemical shifts are summarized below.

Table 1: ¹H NMR Data for Shishijimicin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset. |

Table 2: ¹³C NMR Data for Shishijimicin A

| Position | Chemical Shift (δ, ppm) |

| Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset. |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: HRMS Data for Shishijimicin A

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| ESI | [M+Na]⁺ | Data not available in the searched resources. | C₄₆H₅₂N₄O₁₂S₄ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural interpretation. The following are generalized experimental protocols for NMR and HRMS analysis of complex natural products like Shishijimicin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Shishijimicin A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and is often determined by the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR: One-dimensional ¹³C NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus, for assembling the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of Shishijimicin A is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

-

Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high precision (typically to four or five decimal places).

Signaling Pathway and Mechanism of Action

Shishijimicin A exerts its potent cytotoxic effects through a fascinating and highly specific mechanism of action that involves the cleavage of double-stranded DNA.[1]

DNA Cleavage Pathway

The core of Shishijimicin A's activity lies in its enediyne moiety. The process can be summarized in the following steps:

-

Minor Groove Binding: Shishijimicin A first binds to the minor groove of DNA.[1]

-

Bergman Cycloaromatization: The enediyne core of the molecule then undergoes a Bergman cycloaromatization reaction. This chemical transformation converts the enediyne into a highly reactive 1,4-didehydrobenzene diradical.

-

Hydrogen Abstraction: This diradical species is a potent hydrogen-abstracting agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA.

-

DNA Strand Scission: The abstraction of hydrogen atoms initiates a cascade of reactions that ultimately leads to the cleavage of the DNA strands, causing double-strand breaks. This damage is difficult for the cell to repair and triggers apoptosis (programmed cell death).

The following diagram illustrates this DNA cleavage pathway.

Caption: DNA Cleavage Pathway of Shishijimicin A.

References

An In-depth Technical Guide to Shishijimicin A and its Natural Analogs, Shishijimicin B and C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shishijimicins are a small family of exceptionally potent enediyne antitumor antibiotics isolated from the marine ascidian Didemnum proliferum. Comprising shishijimicin A, B, and C, these natural products exhibit profound cytotoxicity against cancer cells, with IC50 values reaching the picomolar range. Their mechanism of action is centered on the ability of their enediyne core to undergo Bergman cycloaromatization, generating a highly reactive para-benzyne diradical. This diradical subsequently abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks and the induction of apoptosis. This technical guide provides a comprehensive overview of the shishijimicins, including their chemical structures, comparative biological activities, and the molecular pathways they impact. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development of these promising anticancer agents.

Introduction

The enediyne class of natural products represents one of the most potent families of antitumor agents ever discovered.[1] Isolated in 2003, shishijimicins A, B, and C are notable members of this class, distinguished by a novel sugar component that includes a β-carboline moiety.[2] Shishijimicin A, the most studied of the three, has demonstrated cytotoxicity exceeding that of the widely used chemotherapy drug paclitaxel (B517696) by more than 1,000 times in laboratory tests.[3] This remarkable potency has positioned the shishijimicins, particularly shishijimicin A, as promising candidates for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3][4] This guide aims to consolidate the current knowledge on shishijimicins A, B, and C, providing a technical resource for researchers in oncology and drug discovery.

Chemical Structures

The core structure of the shishijimicins features a 10-membered enediyne ring system, which is responsible for their DNA-damaging activity. Attached to this core is a unique carbohydrate moiety that includes a hexose (B10828440) and a β-carboline, which is believed to play a role in the molecule's binding to the minor groove of DNA.[3][5] The structures of shishijimicin A, B, and C differ in the substitution pattern on the β-carboline ring.

-

Shishijimicin A: Possesses a hydroxyl group at the C-6 position of the β-carboline ring.

-

Shishijimicin B: Lacks the hydroxyl group at the C-6 position.

-

Shishijimicin C: Features a bromine atom at the C-6 position of the β-carboline ring.

Quantitative Biological Activity

The shishijimicins exhibit extraordinary cytotoxicity against a variety of cancer cell lines. The available quantitative data is summarized in the table below for easy comparison.

| Compound | Cell Line | IC50 (pM) |

| Shishijimicin A | HeLa | 1.8 |

| Shishijimicin B | HeLa | 6.9 |

| Shishijimicin C | HeLa | 3.2 |

Table 1: Comparative Cytotoxicity of Shishijimicins A, B, and C against HeLa cervical cancer cells.[2]

Mechanism of Action

The primary mechanism of action for the shishijimicins is the induction of double-stranded DNA breaks, which ultimately triggers apoptosis. This process can be broken down into several key steps:

-

DNA Binding: The shishijimicin molecule binds to the minor groove of double-stranded DNA. The β-carboline moiety is thought to intercalate between DNA base pairs, contributing to the binding affinity and positioning of the enediyne core.[3][5]

-

Activation and Bergman Cycloaromatization: In the reducing environment of the cell, the trisulfide group in the shishijimicin molecule is cleaved. This triggers a conformational change that brings the two alkyne groups of the enediyne core into close proximity, initiating the Bergman cycloaromatization reaction. This reaction produces a highly reactive p-benzyne diradical.[5]

-

DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to strand scission.[5]

-

Induction of Apoptosis: The extensive DNA damage caused by shishijimicin activates the cell's DNA damage response (DDR) pathways. This ultimately leads to the activation of apoptotic signaling cascades, resulting in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of shishijimicins.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Shishijimicin A, B, or C stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the shishijimicin compounds in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the cells.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

DNA Cleavage Assay

This assay is used to visualize the ability of shishijimicins to induce single- and double-stranded breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Shishijimicin A, B, or C

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

DNA loading dye (containing bromophenol blue and xylene cyanol)

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the shishijimicin compound at various concentrations, and the reducing agent (e.g., 1 mM DTT) in the reaction buffer. The final reaction volume is typically 20 µL. Include a control reaction without the shishijimicin.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding DNA loading dye.

-

Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light using a transilluminator. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates and can be distinguished.

-

Analysis: The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-stranded DNA cleavage, respectively.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Shishijimicin A, B, or C

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of shishijimicin for the specified time. Include an untreated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Shishijimicins A, B, and C are marine-derived enediyne natural products with exceptionally potent antitumor activity. Their unique chemical structures and mechanism of action, involving DNA minor groove binding and subsequent double-stranded DNA cleavage, make them highly compelling candidates for further investigation and development as anticancer therapeutics, particularly in the context of antibody-drug conjugates. This technical guide provides a foundational resource for researchers, offering a summary of their biological activity, a detailed look at their mechanism of action, and standardized protocols for their in vitro evaluation. Further research is warranted to fully elucidate the comparative efficacy of all three analogs across a broader range of cancer types and to explore their potential in preclinical and clinical settings.

References

The Crucial Role of the β-Carboline Moiety in Shishijimicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, reported to be over 1,000 times more toxic to cancer cells than paclitaxel, has positioned it as a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The complex molecular architecture of Shishijimicin A features a DNA-cleaving enediyne core, a carbohydrate delivery system, and a β-carboline moiety. This technical guide provides an in-depth exploration of the pivotal role of the β-carboline moiety in the biological activity of Shishijimicin A, focusing on its mechanism of action, structure-activity relationships, and the downstream signaling pathways leading to apoptosis.

The β-Carboline Moiety: A Key for DNA Recognition and Intercalation

The mechanism of action of Shishijimicin A commences with its binding to the minor groove of double-stranded DNA (dsDNA).[1] Within this process, the planar, aromatic structure of the β-carboline moiety is of paramount importance. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA helix. This intercalation is a critical initial step that positions the entire molecule in close proximity to the DNA, setting the stage for the subsequent DNA cleavage event.

The binding of the β-carboline moiety is not merely a passive anchoring event. Studies on various β-carboline derivatives have demonstrated that substitutions on the β-carboline skeleton can significantly influence DNA binding affinity. For instance, the presence of polar groups such as hydroxyl (OH) and methoxy (B1213986) (OCH3) can enhance the binding affinity. This initial binding is crucial for the subsequent activation of the enediyne core and its DNA-damaging activity.

Structure-Activity Relationship: The Impact of β-Carboline Modifications

| Compound/Analog | Modification on β-Carboline | Cell Line | IC50 | Reference |

| Shishijimicin A | Unmodified | HeLa | 1.8 - 6.9 pM | [1] |

| Harmine | 7-Methoxy-1-methyl-9H-β-carboline | - | - | General β-carboline |

| Harmol | 7-Hydroxy-1-methyl-9H-β-carboline | - | - | General β-carboline |

| 3-benzylamino-8-methylamino-β-carboline | 3-benzylamino, 8-methylamino substitution | HeLa S-3 | 0.046 µM | |

| 8-methylamino-3-(3-phenoxybenzyl)amino-β-carboline | 8-methylamino, 3-(3-phenoxybenzyl)amino substitution | HeLa S-3 | 0.032 µM | |

| N(9)-arylated alkyl substituted β-carbolines | Arylated alkyl group at N9 | Various | < 10 µM |

Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.

The data suggests that substitutions at various positions of the β-carboline ring, including the N9 position, can significantly modulate the cytotoxic potency. This highlights the potential for fine-tuning the activity of Shishijimicin A through chemical modifications of its β-carboline moiety, a strategy that is being actively explored in the development of ADCs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

-

96-well microplates

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Shishijimicin A or its analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Shishijimicin A or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plasmid DNA Cleavage Assay

This assay is used to assess the ability of Shishijimicin A to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Shishijimicin A

-

Dithiothreitol (DTT) or other thiol-containing activator

-

Tris-EDTA (TE) buffer (pH 8.0)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 200 ng), Shishijimicin A at various concentrations, and an activator such as DTT (e.g., 1 mM) in TE buffer. The final reaction volume is typically 10-20 µL. Include a control reaction without Shishijimicin A.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 1 hour).

-

Reaction Termination: Stop the reaction by adding a loading dye containing a tracking dye and a density agent (e.g., glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer and containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an appropriate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates. An increase in the amount of form II and form III DNA with increasing concentrations of Shishijimicin A indicates single- and double-strand DNA cleavage, respectively.

Shishijimicin A-Induced Apoptotic Signaling Pathway

The DNA double-strand breaks induced by Shishijimicin A trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis.

Upon DNA damage, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) recognize the breaks and recruit and activate the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.

Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA. These proteins translocate to the mitochondria and disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Conclusion

The β-carboline moiety of Shishijimicin A is an indispensable component of its molecular architecture, playing a critical role in the initial recognition and binding to DNA. Its ability to intercalate into the DNA minor groove is the crucial first step that enables the potent DNA-cleaving activity of the enediyne core. The structure-activity relationship data, though not exhaustive for direct Shishijimicin A analogs, strongly supports the notion that modifications to the β-carboline ring can significantly impact cytotoxicity. This provides a rationale for the continued exploration of Shishijimicin A analogs with modified β-carboline moieties in the quest for more effective and selective anticancer therapeutics, particularly in the context of antibody-drug conjugates. A thorough understanding of the intricate interplay between the β-carboline moiety, DNA binding, and the subsequent induction of apoptosis is essential for the rational design and development of the next generation of enediyne-based cancer therapies.

References

An In-Depth Technical Guide to the Enediyne Core of Shishijimicin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core chemical entity responsible for the potent bioactivity of Shishijimicin A: the 10-membered enediyne ring system. Shishijimicin A, an exceptionally cytotoxic natural product isolated from the ascidian Didemnum proliferum, belongs to the same family as other notable enediyne antitumor antibiotics like calicheamicin (B1180863) and esperamicin.[1][2] Its profound anticancer properties, reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy agent paclitaxel (B517696) (Taxol), stem directly from the unique reactivity of its enediyne core.[1] This document outlines the mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its function, and the cellular responses it elicits.

Mechanism of Action: The Bergman Cycloaromatization Cascade

The biological activity of Shishijimicin A is not inherent to its resting state but is triggered upon reaching its biological target, DNA. The molecule is designed to navigate to the minor groove of double-stranded DNA, a process facilitated by its oligosaccharide and β-carboline moieties.[1][3] Once positioned, the core's trisulfide group is activated by endogenous nucleophiles such as glutathione, initiating a cascade that leads to the Bergman cycloaromatization.[3]

This reaction transforms the strained 10-membered enediyne ring into a highly reactive and transient p-benzyne diradical.[3] This diradical is a powerful hydrogen-abstracting species. Positioned within the DNA minor groove, it abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[3] This action ultimately results in single-strand and, more critically, double-strand breaks (DSBs) in the DNA, leading to catastrophic cellular damage and the induction of apoptosis.

References

- 1. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Shishijimicin A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shishijimicin A, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum, has demonstrated exceptional cytotoxicity against cancer cell lines in preliminary in vitro studies.[1][2] Laboratory tests have indicated its toxicity to be over 1,000 times that of the conventional chemotherapy drug paclitaxel (B517696) (Taxol).[2][3] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers programmed cell death, or apoptosis.[2] This document provides a technical overview of the available in vitro data on Shishijimicin A, detailed experimental protocols for its evaluation, and a proposed signaling pathway for its cytotoxic effects. Due to its high potency, Shishijimicin A is a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]

Data Presentation: In Vitro Cytotoxicity

Quantitative data on the cytotoxicity of Shishijimicin A across a broad panel of human cancer cell lines is limited in publicly available literature. However, its potent activity has been reported against the HeLa human cervical cancer cell line.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Cancer | 1.8 - 6.9 | [2] |

Note: The picomolar (pM) concentration indicates extremely high potency. Further studies are required to establish the cytotoxicity profile of Shishijimicin A across a wider range of cancer cell lines.

Proposed Mechanism of Action: Induction of Apoptosis

Shishijimicin A, like other enediyne antibiotics, exerts its cytotoxic effects by causing DNA damage.[5] The proposed signaling pathway leading to apoptosis is initiated by the cleavage of double-stranded DNA. This damage can activate the intrinsic (mitochondrial) apoptotic pathway. While the specific pathway for Shishijimicin A has not been fully elucidated, studies on the related enediyne calicheamicin (B1180863) suggest a p53-independent but Bax-dependent mechanism. This involves the activation of a caspase-mediated amplification loop upstream of the mitochondria, leading to the release of cytochrome c and subsequent activation of effector caspases.

Caption: Proposed intrinsic apoptotic pathway induced by Shishijimicin A.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anticancer properties of Shishijimicin A.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Shishijimicin A (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Shishijimicin A in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for Annexin V & PI apoptosis assay.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

-

Treated and control cells

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Lysis buffer

-

Luminometer-compatible multi-well plates (white-walled)

-

Luminometer

Procedure:

-

Cell Lysis: Lyse the treated and control cells according to the manufacturer's protocol to release cellular contents, including caspases.

-

Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate. This substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for caspase cleavage of the substrate.

-

Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.

-

Data Analysis: Compare the luminescent signal from the treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

Caption: Workflow for caspase activity assay.

Conclusion and Future Directions

Preliminary in vitro evidence strongly suggests that Shishijimicin A is a highly potent anticancer agent. Its ability to induce DNA damage and subsequently trigger apoptosis at picomolar concentrations makes it an attractive candidate for further drug development, particularly as a payload for antibody-drug conjugates. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:

-

Broad-panel cytotoxicity screening: Evaluating the IC50 values of Shishijimicin A against a comprehensive panel of human cancer cell lines is crucial to identify sensitive cancer types.

-

Detailed mechanistic studies: Elucidating the precise molecular signaling pathways involved in Shishijimicin A-induced apoptosis will aid in identifying biomarkers for patient stratification and potential combination therapies.

-

Development and in vitro testing of ADCs: Synthesizing and evaluating the efficacy and specificity of Shishijimicin A-based ADCs against antigen-expressing cancer cell lines is a critical next step.

-

In vivo studies: Preclinical animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Shishijimicin A and its conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. Shishijimicin A - Wikipedia [en.wikipedia.org]

- 3. Rice lab synthesizes cancer-killing compound [news2.rice.edu]

- 4. Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Total synthesis of Shishijimicin A step-by-step protocol

Abstract